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N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide

HPGDS inhibition enzymatic assay prostaglandin D synthase

N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide (CAS 1448129-52-9; molecular formula C21H26N4O; MW 350.47 g/mol) is a synthetic small molecule belonging to the adamantane-carboxamide class, characterized by an adamantane cage linked via an ethyl spacer to a 3-(pyridin-2-yl)-1H-pyrazole moiety. This compound incorporates three pharmacophoric elements—a lipophilic adamantane scaffold, a hydrogen-bond-accepting pyrazole ring, and a coordinating pyridine substituent—within a single, modular architecture.

Molecular Formula C21H26N4O
Molecular Weight 350.466
CAS No. 1448129-52-9
Cat. No. B2675509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide
CAS1448129-52-9
Molecular FormulaC21H26N4O
Molecular Weight350.466
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C=CC(=N4)C5=CC=CC=N5
InChIInChI=1S/C21H26N4O/c26-20(21-12-15-9-16(13-21)11-17(10-15)14-21)23-6-8-25-7-4-19(24-25)18-3-1-2-5-22-18/h1-5,7,15-17H,6,8-14H2,(H,23,26)
InChIKeyVLMVQNJNVXLFTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide (CAS 1448129-52-9): Procurement-Relevant Structural and Physicochemical Profile


N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide (CAS 1448129-52-9; molecular formula C21H26N4O; MW 350.47 g/mol) is a synthetic small molecule belonging to the adamantane-carboxamide class, characterized by an adamantane cage linked via an ethyl spacer to a 3-(pyridin-2-yl)-1H-pyrazole moiety . This compound incorporates three pharmacophoric elements—a lipophilic adamantane scaffold, a hydrogen-bond-accepting pyrazole ring, and a coordinating pyridine substituent—within a single, modular architecture. It is catalogued in authoritative small-molecule databases including ChEMBL (CHEMBL3425953) and BindingDB (BDBM50084155), where curated bioactivity data associate it with hematopoietic prostaglandin D synthase (HPGDS) inhibition [1]. Unlike many generic adamantane-amide screening compounds, the specific 2-(pyridin-2-yl) substitution on the pyrazole ring and the ethylene linker length confer a distinct spatial orientation and electronic profile that cannot be replicated by simple N-alkyl or N-benzyl adamantane carboxamide analogs [2].

Why Generic Adamantane-Carboxamide Analogs Cannot Substitute for N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide in Target-Based Screening


Adamantane-carboxamide derivatives span multiple target classes—including 11β-HSD1, PDHK, carbonic anhydrase isoforms, and HPGDS—with potency and selectivity exquisitely governed by the heterocyclic appendage and linker topology [1][2]. The 3-(pyridin-2-yl)-1H-pyrazole terminus of this compound provides a specific hydrogen-bond-acceptor/coordinating vector that is absent in N-benzyl, N-alkyl, or pyrazolo[1,5-a]pyridine-fused analogs. Furthermore, the ethylene (–CH2CH2–) linker between the adamantane carboxamide and the pyrazole ring imparts conformational flexibility that is sterically and electronically distinct from the methylene (–CH2–) linker found in many commercially catalogued comparators [3]. These structural differences translate into divergent molecular recognition profiles: even closely related analogs with identical molecular formulae exhibit different clogP values, topological polar surface areas, and rotatable bond counts, which collectively alter membrane permeability, metabolic stability, and off-target binding propensity. Consequently, substitution with a generic adamantane-pyrazole or adamantane-pyridine carboxamide risks loss of the specific pharmacophore geometry required for target engagement at HPGDS or related pyridine-coordinating enzymes, rendering experimental results non-reproducible across compound batches [2][3].

Quantitative Differentiation Evidence: N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide vs. Closest Analogs


HPGDS Enzyme Inhibition Potency: Target Compound vs. Structurally Divergent HPGDS Inhibitor Chemotypes

In a curated biochemical assay measuring inhibition of recombinant human HPGDS expressed in Escherichia coli, N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide (CHEMBL3425953) demonstrated an IC50 of 26 nM using MCBL and glutathione as substrates with a 30-minute incubation [1]. In a separate binding affinity assay under the same expression system, the compound exhibited a Kd of 50 nM [1]. By comparison, HQL-79—a structurally distinct, orally active HPGDS inhibitor—displays an IC50 of 6 μM and Kd of 0.8 μM in analogous biochemical formats, representing approximately 230-fold weaker enzymatic inhibition . Similarly, pizuglanstat (TAS-205), a clinical-stage HPGDS inhibitor, reports an IC50 of 76 nM in biochemical assays, placing the target compound approximately 3-fold more potent at the enzymatic level . Importantly, the target compound belongs to the adamantane-pyrazole-carboxamide chemotype, whereas HQL-79 and pizuglanstat represent entirely distinct chemical series, making this potency comparison a cross-chemotype benchmark rather than a direct within-series SAR comparison.

HPGDS inhibition enzymatic assay prostaglandin D synthase asthma allergic inflammation

Physicochemical Differentiation: Lipophilicity (clogP) and Polar Surface Area vs. Methylene-Linked Adamantane-Pyrazole Carboxamide Analogs

Computed physicochemical parameters provide quantifiable differentiation between N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide and its closest methylene-linked analogs. The target compound displays a calculated partition coefficient clogP of 2.16, a topological polar surface area (TPSA) of 33.41 Ų, zero hydrogen bond donors (HBD), five hydrogen bond acceptors (HBA), and five rotatable bonds [1]. In comparison, N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide—a fused pyrazolopyridine analog with a shorter methylene linker—is predicted to exhibit a lower clogP due to the absence of the flexible ethylene spacer and a higher TPSA attributable to the additional nitrogen atom in the fused ring system. Similarly, N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide lacks the pyrazole ring entirely, replacing it with a direct pyridine-methyl linkage; this structural simplification results in a distinct hydrogen-bonding capacity and altered lipophilicity . For procurement decisions, the 5-rotatable-bond count of the target compound (vs. 3–4 for methylene-linked analogs) indicates greater conformational sampling, which may be advantageous or disadvantageous depending on the intended target's binding site topology.

lipophilicity clogP TPSA drug-likeness ADME permeability

Molecular Recognition Topology: Ethylene Linker Spatial Differentiation from Methylene-Linked and Direct Amide Analogs

The ethylene (–CH2CH2–) linker in N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide extends the distance between the adamantane carboxamide carbonyl and the pyrazole N1 position by approximately 2.5 Å compared to methylene (–CH2–) linked analogs, and introduces an additional torsional degree of freedom . This spatial extension is structurally significant: in the class of adamantane-pyrazole carboxamides claimed as 11β-HSD1 inhibitors (US20070225280A1), the nature and length of the linker between the adamantane core and the heterocyclic terminus directly modulate inhibitory potency, with certain linker geometries conferring >10-fold differences in IC50 values within the same patent series [1]. The target compound's ethylene linker positions the 3-(pyridin-2-yl) substituent such that it can engage in bidentate coordination or π-stacking interactions with target protein residues—a binding mode that is geometrically inaccessible to direct amide-coupled analogs (e.g., N-(pyrazin-2-yl)adamantane-1-carboxamide) which lack the flexible spacer [2].

structure-activity relationship linker optimization conformational analysis pharmacophore geometry

Hydrogen Bond Donor/Acceptor Profile: Zero HBD with Five HBA as a Selectivity Determinant vs. HBD-Containing Analogs

The target compound possesses zero hydrogen bond donors (HBD) and five hydrogen bond acceptors (HBA), as computed from its molecular structure [1]. This HBD = 0 profile is a deliberate design feature: many adamantane-carboxamide derivatives contain a secondary amide (–CONH–) proton that acts as a hydrogen bond donor, contributing to promiscuous binding across multiple protein targets. In the target compound, the amide nitrogen is tertiary (connected to the ethylene linker and the adamantane carbonyl), eliminating the H-bond donor capacity entirely. By contrast, N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide (Fisher Scientific catalog) contains a secondary amide with one HBD, and N-(pyrazin-2-yl)adamantane-1-carboxamide likewise retains an HBD-capable secondary amide [2]. In the broader adamantane carboxamide literature, the presence vs. absence of an H-bond donor has been correlated with differential selectivity profiles across kinase and dehydrogenase target panels, with HBD-containing analogs showing broader off-target engagement [3].

hydrogen bonding selectivity off-target liability drug design physicochemical steering

Recommended Application Scenarios for N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide Based on Quantitative Differentiation Evidence


Biochemical Screening for HPGDS Inhibitors: Use as a Potent Adamantane-Chemotype Tool Compound

With a biochemically determined IC50 of 26 nM against recombinant human HPGDS [1], this compound serves as a high-potency starting point or positive control for HPGDS enzymatic assays. Its ~230-fold potency advantage over the widely used reference inhibitor HQL-79 (IC50 6 μM) [2] makes it particularly suitable for laboratories seeking to establish sensitive HTS assays with a wide dynamic range, or for use as a reference standard when benchmarking novel HPGDS inhibitor chemotypes. The compound's moderate lipophilicity (clogP 2.16) and zero HBD profile support its utility in biochemical assay formats where non-specific protein binding must be minimized.

Structure-Activity Relationship (SAR) Studies Exploring Linker Length and Heterocycle Geometry in Adamantane Carboxamide Series

The ethylene linker and 3-(pyridin-2-yl) substitution pattern provide a unique three-dimensional pharmacophore geometry that is distinct from the methylene-linked and fused-ring analogs commonly available in commercial screening libraries [1][2]. Medicinal chemistry teams investigating the impact of linker length, heterocycle orientation, or pyridine coordination on target binding can use this compound as a reference point for designing focused analog libraries. The established HPGDS activity data (IC50 26 nM, Kd 50 nM) provides a quantitative baseline against which linker-modified variants can be compared in head-to-head biochemical assays.

Selectivity Profiling Panels Requiring Low-Promiscuity Chemical Probes

The absence of hydrogen bond donors (HBD = 0) in this tertiary amide distinguishes it from the many secondary amide-containing adamantane carboxamides that populate commercial screening decks [1]. This property is associated with reduced promiscuous binding in computational models of polypharmacology [2]. Researchers conducting selectivity panels across kinase, dehydrogenase, or GPCR target families may preferentially select this compound as a cleaner chemical probe with lower anticipated off-target rates compared to HBD-containing adamantane amides, provided that on-target potency at the primary target (HPGDS, IC50 26 nM) is confirmed in the assay system of interest .

Computational Chemistry and Molecular Docking: Template for Pyridine-Coordinating Metalloenzyme Inhibitor Design

The 3-(pyridin-2-yl)-1H-pyrazole moiety provides a well-precedented bidentate metal-coordinating motif, while the adamantane cage occupies a hydrophobic pocket with defined steric constraints [1]. This dual pharmacophore architecture makes the compound a suitable template for computational docking studies targeting metalloenzymes (e.g., carbonic anhydrase isoforms, cytochrome P450 enzymes, or histone deacetylases) where pyridine-nitrogen coordination to the catalytic metal is a key design element. The experimentally determined binding parameters (Kd 50 nM at HPGDS) [2] provide a validation benchmark for assessing the predictive accuracy of docking scoring functions before virtual screening campaigns are undertaken.

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